molecular formula C18H24N4O3S2 B2426558 ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 403844-75-7

ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2426558
CAS No.: 403844-75-7
M. Wt: 408.54
InChI Key: SAPBOBBGGNWDMB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a thiophene ring, and an amide group . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The amide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves the reaction of a 4-methyl-4H-1,2,4-triazole-3-thiol with an appropriate thiophene derivative . The triazole-thiol could be synthesized from 4-methyl-4H-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring, being aromatic, would contribute to the overall stability of the molecule . The thiophene ring, also being aromatic, would further contribute to this stability .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole and thiophene rings, as well as the amide group. The sulfur atom in the thiophene ring could potentially act as a nucleophile in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could potentially increase its solubility in water .

Scientific Research Applications

Synthetic Methods and Chemical Properties

  • The compound is obtainable through the Gewald reaction, which involves the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones using ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate as a key intermediate. This process showcases the versatility of thiol-containing compounds in constructing complex heterocyclic systems, highlighting their utility in organic synthesis and drug discovery (Sun, Huang, & Ding, 2010).

Biological Activity

  • Research into cycloalkylthiophene derivatives, including those structurally related to the specified compound, has demonstrated significant antibacterial and antifungal activities. These substances were tested against various pathogenic strains, showing that certain derivatives exhibit activities comparable to conventional antibiotics. This suggests potential applications of such compounds in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

  • Another study described the synthesis and radioiodination of a novel dipeptide attached to a triazole-pyridine moiety, highlighting its antimicrobial activity and potential as a brain imaging agent. The research demonstrates the multifunctional aspect of triazole derivatives in therapeutic and diagnostic applications (Abdel-Ghany, Moustafa, Abdel-Bary, & Shamsel-Din, 2013).

Antitumor Activity

  • Ethyl 2‐substituted‐aminothiazole‐4‐carboxylate analogs, which share a core structural motif with the compound , were synthesized and evaluated for their antitumor activity. One analog displayed remarkable activity against leukemia cell lines and broad-spectrum activity against multiple tumor cell lines, indicating the potential of these derivatives in cancer therapy (El-Subbagh, Abadi, & Lehmann, 1999).

Future Directions

Given the potential biological activity of compounds containing triazole rings , this compound could be of interest for future research in the field of medicinal chemistry. Further studies would be needed to fully understand its properties and potential applications.

Properties

IUPAC Name

ethyl 2-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S2/c1-4-25-17(24)14-12-8-6-5-7-9-13(12)27-16(14)20-15(23)11(2)26-18-21-19-10-22(18)3/h10-11H,4-9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPBOBBGGNWDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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